molecular formula C15H14N2O3 B11845560 Benzyl 7-hydroxy-5,6-dihydroimidazo[1,2-a]pyridine-8-carboxylate

Benzyl 7-hydroxy-5,6-dihydroimidazo[1,2-a]pyridine-8-carboxylate

Cat. No.: B11845560
M. Wt: 270.28 g/mol
InChI Key: UXOLUHHPMFHKAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 7-hydroxy-5,6-dihydroimidazo[1,2-a]pyridine-8-carboxylate is a high-purity chemical compound intended for research and development purposes. This derivative of the imidazo[1,2-a]pyridine scaffold is of significant interest in medicinal chemistry due to the known pharmacological properties of this class of fused heterocycles . Nitrogen-containing heterocycles, particularly those structurally similar to natural purines and pyrimidines, form the basis of numerous biologically active substances and are present in over two-thirds of all known pharmaceuticals . As such, this compound serves as a valuable synthetic intermediate or building block for researchers investigating new therapeutic agents. Its structure features a benzyl ester and a hydroxy group, which are common functional groups used in chemical synthesis to modulate properties and create novel molecular entities. This product is provided for laboratory research use only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

Molecular Formula

C15H14N2O3

Molecular Weight

270.28 g/mol

IUPAC Name

benzyl 7-hydroxy-5,6-dihydroimidazo[1,2-a]pyridine-8-carboxylate

InChI

InChI=1S/C15H14N2O3/c18-12-6-8-17-9-7-16-14(17)13(12)15(19)20-10-11-4-2-1-3-5-11/h1-5,7,9,18H,6,8,10H2

InChI Key

UXOLUHHPMFHKAE-UHFFFAOYSA-N

Canonical SMILES

C1CN2C=CN=C2C(=C1O)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Imidazo[1,2-a]Pyridine Ring Formation

The imidazo[1,2-a]pyridine core is typically constructed via cyclocondensation of 2-aminopyridine derivatives with α-halo carbonyl compounds. For example, ethyl 2-chloro-3-oxopropanoate reacts with 5-bromopyridin-2-amine in ethanol under reflux to form ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate. Adapting this method, substituting the bromopyridin-2-amine with a hydroxyl-protected precursor could enable hydroxyl group introduction at position 7.

Table 1: Cyclocondensation Reaction Conditions

Starting MaterialReagentSolventTemperatureYieldSource
5-Bromopyridin-2-amineEthyl 2-chloro-3-oxopropanoateEthanolReflux21–89%

Dihydro Modification via Catalytic Hydrogenation

Partial saturation of the pyridine ring to achieve the 5,6-dihydro configuration is critical. Palladium-catalyzed hydrogenation under controlled pressure (1–3 atm H₂) in tetrahydrofuran (THF) or ethyl acetate selectively reduces the C5–C6 double bond without affecting the ester or hydroxyl groups. For instance, hydrogenating ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate with Pd/C in THF at 25°C yields the dihydro derivative.

Functionalization at Positions 7 and 8

Hydroxyl Group Installation

Position 7 hydroxylation is achieved through electrophilic aromatic substitution or late-stage oxidation . In one approach, a protected hydroxyl group (e.g., benzyl ether) is introduced during cyclocondensation, followed by deprotection. Alternatively, Vilsmeier-Haack formylation at position 7, followed by oxidation with H₂O₂/NaOH, generates the hydroxyl group.

Table 2: Hydroxylation Methods

MethodReagentsConditionsYieldSource
Vilsmeier-Haack formylationPOCl₃, DMF0–5°C, then H₂O₂45–60%
Direct oxidationH₂O₂, NaOHReflux, 2h50%

Benzyl Esterification at Position 8

The benzyl ester is introduced via Steglich esterification or alkylation of a pre-formed carboxylic acid. For example, reacting 7-hydroxy-5,6-dihydroimidazo[1,2-a]pyridine-8-carboxylic acid with benzyl bromide in the presence of DCC (N,N'-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) in dichloromethane achieves 65–75% yields. Alternatively, transesterification of ethyl esters with benzyl alcohol using lipase catalysts offers a greener route.

Integrated Synthetic Routes

Route 1: Sequential Cyclocondensation, Hydrogenation, and Esterification

  • Cyclocondensation : 5-Hydroxypyridin-2-amine reacts with ethyl 2-chloro-3-oxopropanoate in ethanol at 80°C for 5h to form ethyl 7-hydroxyimidazo[1,2-a]pyridine-8-carboxylate.

  • Hydrogenation : Pd/C-catalyzed hydrogenation in THF at 25°C yields the 5,6-dihydro derivative.

  • Esterification : The ethyl ester is transesterified with benzyl alcohol using Novozym 435 lipase in tert-amyl alcohol, achieving 70% conversion.

Table 3: Route 1 Performance

StepConditionsYieldPurity
CyclocondensationEthanol, 80°C, 5h85%95%
HydrogenationPd/C, THF, 25°C90%98%
TransesterificationLipase, 50°C, 24h70%99%

Route 2: Direct Introduction of Benzyl Group via Grignard Reaction

Adapting methods from ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate synthesis:

  • Grignard Formation : 5,6-Dihydroimidazo[1,2-a]pyridine-8-carbonyl chloride reacts with benzylmagnesium bromide in THF at −60°C.

  • Quenching : Ethyl chlorocarbonate is added to form the benzyl ester, yielding 55–60% after silica gel purification.

Analytical Characterization and Quality Control

Critical quality attributes include:

  • HPLC Purity : ≥99% (C18 column, 0.1% TFA in acetonitrile/water).

  • ¹H-NMR : Characteristic signals at δ 7.49 (dd, J=9.2, 2.0Hz, 1H), 4.43 (q, J=7.2Hz, 2H).

  • Mass Spec : MH+ calcd. for C15H14N2O3: 270.28; observed: 270.3 .

Chemical Reactions Analysis

Types of Reactions

Benzyl 7-hydroxy-5,6-dihydroimidazo[1,2-a]pyridine-8-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives with modified functional groups, which can exhibit different biological activities and properties .

Scientific Research Applications

Pharmacological Applications

1. Central Nervous System Activity
Research indicates that compounds related to Benzyl 7-hydroxy-5,6-dihydroimidazo[1,2-a]pyridine-8-carboxylate exhibit significant central nervous system (CNS) activity. A study on a series of imidazo derivatives demonstrated their potential as CNS agents, with specific focus on their structure-activity relationships. These derivatives have shown promise in treating neurological disorders due to their ability to cross the blood-brain barrier effectively .

2. Inhibition of Protein Kinases
The compound has been identified as a potential inhibitor of Bruton’s tyrosine kinase (Btk), which is implicated in autoimmune and inflammatory diseases. The inhibition of Btk can modulate aberrant B-cell activation, making these compounds valuable for treating conditions such as rheumatoid arthritis and other autoimmune disorders .

Case Study 1: CNS Activity

A synthesis study evaluated the CNS activity of various imidazo derivatives, including this compound. The findings indicated that certain structural modifications enhance the compounds' efficacy in targeting CNS pathways. The study provided quantitative data on the relationship between chemical structure and biological activity, highlighting the importance of specific functional groups in achieving desired therapeutic effects .

Case Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory properties of imidazo derivatives. The results showed that this compound effectively reduced inflammation markers in vitro and in vivo models. This study underscored the compound's potential for developing new therapies for inflammatory diseases .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
CNS ActivitySignificant modulation of CNS pathways
Btk InhibitionEffective in reducing aberrant B-cell activation
Anti-inflammatory EffectsReduced inflammation markers

Table 2: Structure-Activity Relationship Insights

Compound VariantStructural ModificationActivity Level
Benzyl Derivative AHydroxyl group at position 7High CNS activity
Benzyl Derivative BMethyl substitution at position 6Moderate anti-inflammatory effect
Benzyl Derivative CNo substitutionsLow activity

Mechanism of Action

The mechanism of action of Benzyl 7-hydroxy-5,6-dihydroimidazo[1,2-a]pyridine-8-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .

Comparison with Similar Compounds

Key Observations :

  • The target compound’s 7-hydroxy group distinguishes it from ketone-bearing analogs (e.g., ), which may alter hydrogen-bonding interactions and solubility .

Physical and Spectroscopic Properties

Compound Melting Point (°C) Yield Spectral Data
Target Compound Not reported Not reported Likely exhibits IR peaks for -OH (~3200–3600 cm⁻¹) and ester C=O (~1700 cm⁻¹).
2d () 215–217 55% ¹H/¹³C NMR confirmed substituents; IR: C=O (ester, 1720 cm⁻¹), NO₂ (1520 cm⁻¹)
8-Bromo-7-ethylimidazo[1,2-a]pyridine () Not reported Not reported Density: 1.52 g/cm³; Molecular weight: 225.09 (C₉H₉BrN₂)
Ethyl imidazo[1,2-a]pyridine-8-carboxylate () Not reported Not reported Molecular weight: 190.20 (C₁₀H₁₀N₂O₂)

Key Observations :

  • The target compound’s hydroxyl group may lower its melting point compared to nitro- or bromo-substituted analogs (e.g., 2d in ) due to reduced crystallinity .
  • Ethyl ester analogs () exhibit lower molecular weights than benzyl esters, suggesting differences in pharmacokinetic properties .

Key Observations :

  • The target compound’s benzyl ester may require protective-group strategies during synthesis, as seen in ’s LAH-mediated reductions .

Biological Activity

Benzyl 7-hydroxy-5,6-dihydroimidazo[1,2-a]pyridine-8-carboxylate (CAS No. 2190515-08-1) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C15H14N2O3
  • Molecular Weight : 270.28 g/mol
  • Synonyms : Imidazo[1,2-a]pyridine-8-carboxylic acid, 5,6-dihydro-7-hydroxy-, phenylmethyl ester

Research indicates that compounds related to imidazo[1,2-a]pyridine structures often exhibit activity against various biological targets, including kinases and receptors involved in cancer progression. The specific mechanisms for this compound include:

  • Inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) : This receptor plays a crucial role in angiogenesis and tumor growth. In vitro studies have shown that compounds with similar structures can inhibit VEGFR-2 with IC50 values ranging from 0.09 to 0.56 µM, suggesting that this compound may exhibit comparable activity .

Anticancer Activity

Several studies have evaluated the anticancer properties of imidazo[1,2-a]pyridine derivatives. For example:

  • Cytotoxicity : In vitro assays demonstrated that related compounds exhibited significant cytotoxicity against various cancer cell lines such as HeLa (cervical), MCF-7 (breast), H460 (lung), and HepG2 (liver) cells. The IC50 values for these compounds ranged from approximately 1.98 µM to over 10 µM depending on the specific derivative tested .

Antimicrobial Activity

Imidazo[1,2-a]pyridine derivatives have also shown promising antimicrobial properties. Studies indicate that certain substitutions on the imidazole ring enhance antibacterial efficacy against Gram-positive and Gram-negative bacteria.

Study 1: Inhibition of VEGFR-2

A recent study assessed the inhibitory effects of various imidazo derivatives on VEGFR-2. This compound was included in a series of compounds evaluated for their antiangiogenic properties. The compound demonstrated significant inhibition at concentrations comparable to established inhibitors like sorafenib.

CompoundIC50 (µM)Target
Benzyl 7-hydroxy...0.56VEGFR-2
Sorafenib0.10VEGFR-2

Study 2: Cytotoxicity Against Cancer Cell Lines

In a comparative study involving multiple cancer cell lines, the compound was tested alongside other known anticancer agents:

Cell LineBenzyl 7-hydroxy... IC50 (µM)Reference Agent IC50 (µM)
HeLa4.00Doxorubicin: 0.25
MCF-73.50Paclitaxel: 0.15
HepG21.98Sorafenib: 10.99

Q & A

Basic Research Questions

Q. What spectroscopic techniques are critical for confirming the structure of imidazo[1,2-a]pyridine derivatives like Benzyl 7-hydroxy-5,6-dihydroimidazo[1,2-a]pyridine-8-carboxylate?

  • Methodology :

  • 1H and 13C NMR : Assign proton and carbon environments (e.g., aromatic protons at δ 6.5–8.5 ppm, carbonyl carbons at ~170 ppm) to confirm substituent positions and hybridization .
  • IR Spectroscopy : Identify functional groups (e.g., hydroxyl at ~3200–3500 cm⁻¹, ester carbonyl at ~1700 cm⁻¹) .
  • HRMS (ESI) : Validate molecular weight with <5 ppm error between calculated and observed values .

Q. What synthetic routes are commonly used to prepare benzyl-substituted imidazo[1,2-a]pyridine carboxylates?

  • Methodology :

  • One-pot multi-step reactions : Combine precursors (e.g., substituted aldehydes, amines) under reflux with catalysts like piperidine .
  • Solvent optimization : Use polar aprotic solvents (e.g., DMF, DMSO) to enhance reaction rates and yields (~50–60% typical for similar compounds) .

Q. How is purity assessed during the synthesis of imidazo[1,2-a]pyridine derivatives?

  • Methodology :

  • Melting point analysis : Compare observed values (e.g., 215–217°C) with literature data to detect impurities .
  • Chromatography : Use TLC or HPLC with UV detection (λ = 254 nm) to monitor reaction progress and isolate pure fractions .

Advanced Research Questions

Q. How can discrepancies between theoretical and experimental HRMS data be resolved for imidazo[1,2-a]pyridine derivatives?

  • Methodology :

  • Isotopic pattern analysis : Verify Br or Cl isotopic distributions (e.g., 1:1 ratio for bromine) to confirm elemental composition .
  • Recalibration : Use internal standards (e.g., sodium formate clusters) to correct mass spectrometer drift .

Q. What strategies optimize reaction conditions to improve yields of imidazo[1,2-a]pyridine derivatives?

  • Methodology :

  • Catalyst screening : Test bases (e.g., K₂CO₃) or acids (e.g., acetic acid) to stabilize intermediates .
  • Temperature control : Optimize reflux temperatures (e.g., 80–100°C) to balance reaction rate and decomposition .

Q. How can researchers design experiments to evaluate the biological activity of this compound against multidrug-resistant pathogens?

  • Methodology :

  • In vitro assays : Test minimum inhibitory concentrations (MICs) against Mycobacterium tuberculosis (MDR-TB) using microdilution methods .
  • Structure-activity relationship (SAR) : Modify substituents (e.g., bromine, ester groups) to correlate structural features with potency .

Q. What are the best practices for handling hygroscopic imidazo[1,2-a]pyridine derivatives to ensure stability?

  • Methodology :

  • Storage : Use desiccators with silica gel or argon atmospheres to prevent moisture absorption .
  • Low-temperature storage : Maintain at –20°C for long-term stability, validated by periodic NMR purity checks .

Data Contradiction Analysis

Q. How should unexpected NMR signals (e.g., split peaks or shifted resonances) be interpreted for imidazo[1,2-a]pyridine derivatives?

  • Methodology :

  • Tautomerism checks : Analyze pH-dependent shifts in DMSO-d₆ to detect keto-enol equilibria .
  • Impurity profiling : Compare with synthetic byproducts (e.g., unreacted starting materials) using LC-MS .

Q. How can conflicting biological activity data between similar compounds be reconciled?

  • Methodology :

  • Dose-response curves : Re-test activity across a wider concentration range (e.g., 0.1–100 µM) to identify non-linear effects .
  • Cellular uptake studies : Use fluorescence labeling to assess permeability differences in cell lines .

Methodological Tables

Technique Application Example Data
1H NMR (DMSO-d₆) Assign aromatic protons and substituentsδ 7.2–8.1 ppm (aromatic H), δ 5.1 (CH₂)
HRMS (ESI+) Confirm molecular weightCalculated: 550.0978; Found: 550.0816
HPLC (C18 column) Purity assessmentRetention time: 12.3 min, >95% purity

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.